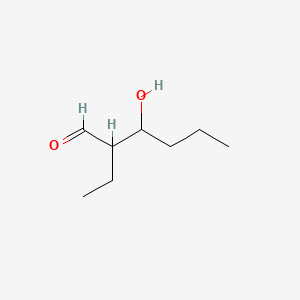![molecular formula C8H8O2S B1620255 1,3-Dihydrobenzo[C]thiophene 2,2-dioxide CAS No. 2471-91-2](/img/structure/B1620255.png)
1,3-Dihydrobenzo[C]thiophene 2,2-dioxide
概要
説明
1,3-Dihydrobenzo[C]thiophene 2,2-dioxide is a chemical compound with the molecular formula C8H8O2S . Its molecular weight is 168.21 .
Synthesis Analysis
The synthesis of 1,3-Dihydrobenzo[C]thiophene 2,2-dioxide involves several reactions. Nitration, sulfonation, and iodination of 1,3-dihydrobenzo[C]thiophene 2,2-dioxide and its derivatives with electron-releasing and electron-withdrawing substituents have been studied . Another method involves Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides .Molecular Structure Analysis
The molecular structure of 1,3-Dihydrobenzo[C]thiophene 2,2-dioxide can be found in various databases .Chemical Reactions Analysis
Electrophilic substitution in 1,3-dihydrobenzo[C]thiophene 2,2-dioxide occurs at position 5 . The presence of electron-withdrawing substituents in this position hinders further substitution, while electron-releasing substituents in positions 5 and 6 direct an electrophile to position 4 .Physical And Chemical Properties Analysis
1,3-Dihydrobenzo[C]thiophene 2,2-dioxide has a molecular weight of 168.21 and a molecular formula of C8H8O2S . More detailed physical and chemical properties such as melting point, boiling point, and density can be found in various databases .科学的研究の応用
Electrophilic Substitution Reactions 1,3-Dihydrobenzo[c]thiophene 2,2-dioxide and its derivatives are studied for reactions with electrophilic agents. Nitration, sulfonation, and iodination occur predominantly at position 5, influenced by the presence of electron-releasing or electron-withdrawing substituents (Tashbaev, 2005).
Catalysis and Oxidation The compound serves as a substrate in catalytic processes. A green method for oxidation of 1,3-dihydrobenzo[c]thiophenes to sulfones using metalloporphyrin complexes in the presence of H2O2 is reported. This reaction tolerates various substituents in the benzene ring, highlighting its versatility (Silva et al., 2014).
Asymmetric Hydroarylation and Hydroalkenylation The compound is used in asymmetric hydroarylation and hydroalkenylation with organoboranes. This process enables the synthesis of 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high enantioselectivities, offering potential applications in stereoselective synthesis (Hu et al., 2021).
Thermodynamic Properties Understanding its thermodynamic properties is crucial for various applications. Research on 2,3-dihydrobenzo[b]thiophene includes measurements of standard thermodynamic properties for the gaseous form, contributing to knowledge in fuel and combustion chemistry (Steele et al., 2003).
Organic Light Emitting Diodes (OLEDs) Dibenzo[b,d]thiophene 5,5-dioxide derivatives combined with 9,10-dihydroacridine show potential in OLEDs, exhibiting thermally activated delayed fluorescence with high photoluminescence and electroluminescence efficiencies (Kim et al., 2017).
作用機序
将来の方向性
特性
IUPAC Name |
1,3-dihydro-2-benzothiophene 2,2-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c9-11(10)5-7-3-1-2-4-8(7)6-11/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXWSNGDUIKIQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CS1(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90310600 | |
| Record name | 1,3-Dihydro-2H-2-benzothiophene-2,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90310600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2471-91-2 | |
| Record name | NSC229311 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229311 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dihydro-2H-2-benzothiophene-2,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90310600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














